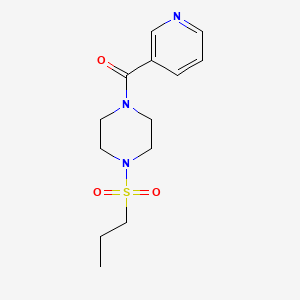

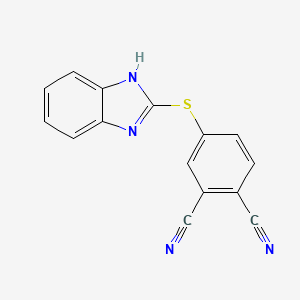

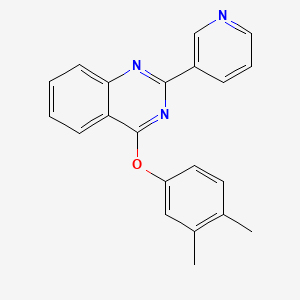

4-(1H-benzimidazol-2-ylthio)phthalonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-(1H-benzimidazol-2-ylthio)phthalonitrile derivatives typically involves nucleophilic substitution reactions, cyclotetramerization, and condensation reactions. A notable method includes the reaction of benzimidazolylthio with phthalonitrile precursors to produce various phthalocyanine and phthalonitrile derivatives. These synthetic routes have been optimized to achieve high yields and selectivity under relatively mild conditions, making these compounds readily accessible for further study and application (Ağırtaş et al., 2006).

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied using various spectroscopic techniques, including UV-visible, IR, 1H NMR, and X-ray diffraction. These studies reveal a core phthalocyanine structure with peripheral benzimidazole units, which significantly influence the electronic and structural properties of the molecules. The presence of benzimidazole units has been shown to enhance the solubility and photostability of these compounds, making them suitable for applications in photodynamic therapy and as sensors (Şen et al., 2018).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including metalation, to form metallophthalocyanines, which exhibit diverse chemical behaviors depending on the central metal ion. These reactions expand the utility of the benzimidazolylthio phthalonitrile derivatives in catalysis, sensing, and as functional materials in electronic devices. The metallophthalocyanines derived from these compounds are known for their catalytic and electrochemical properties, enabling their use in oxidation reactions and as electrocatalysts (Gümrükçü et al., 2011).

Physical Properties Analysis

The physical properties of 4-(1H-benzimidazol-2-ylthio)phthalonitrile derivatives, such as solubility, thermal stability, and photophysical properties, have been studied. These compounds demonstrate good solubility in common organic solvents, which is advantageous for their application in solution-processed devices. Their thermal stability is suitable for processing at elevated temperatures required for film formation or embedding in polymeric matrices. The photophysical properties, including absorption and emission spectra, are tunable by modifying the benzimidazole and phthalonitrile units, allowing for their application in optoelectronic devices and sensors (Yakan et al., 2020).

Chemical Properties Analysis

The chemical properties of these compounds are characterized by their reactivity towards various chemical agents, their ability to form complexes with metals, and their photophysical behavior under light irradiation. Their reactivity includes nucleophilic substitution, which is a key step in their synthesis, and oxidative or reductive reactions that modify their electronic structure. The chemical stability and reactivity make them suitable for a range of applications, from catalysis to the development of photofunctional materials (Znoiko et al., 2018).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Phthalocyanines

The synthesis of new phthalocyanines substituted with four benzo[d]thiazol-2-ylthio groups, including metal-free phthalocyanine and metallo-phthalocyanines, has been described. These compounds exhibit considerable solubility in various solvents, essential for potential applications, and have been characterized by elemental analyses, UV-Visible spectra, IR, and 1H-NMR (Ağirtaş & Yildiko, 2008).

Antioxidant Properties and Electronic Structure Analysis

Phthalocyanines including 2-mercaptobenzimidazole analogs have been synthesized and characterized for their antioxidant behaviors and theoretical calculations. These compounds demonstrate a relationship between electronic properties and antioxidant activity, which is essential for understanding their potential applications in scientific research (Yakan et al., 2020).

Metal Ion Sensors

Novel metal(III) and metal-free soft phthalocyanine metal ion sensors bearing (1-hydroxyhexan-3-ylthio)-substituents have been synthesized and characterized. These sensors demonstrate significant absorption spectral changes upon the addition of soft-metal ions, showcasing their potential as sensitive and selective sensors (Akkaya et al., 2015).

Wirkmechanismus

Benzimidazoles, including “4-(1H-benzimidazol-2-ylthio)phthalonitrile”, are known to interact with proteins and enzymes, making them extensively utilized as a drug scaffold in medicinal chemistry . They have been postulated as biologically active compounds and display different types of biological activity, such as anticancer, anti-HIV, anticonvulsant, antimalarial, anti-inflammatory, enzymatic inhibition, antiviral, antioxidant, antifungal, and antibacterial .

Eigenschaften

IUPAC Name |

4-(1H-benzimidazol-2-ylsulfanyl)benzene-1,2-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8N4S/c16-8-10-5-6-12(7-11(10)9-17)20-15-18-13-3-1-2-4-14(13)19-15/h1-7H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYUPRLAVMWQEKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SC3=CC(=C(C=C3)C#N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-benzimidazol-2-ylsulfanyl)benzene-1,2-dicarbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-methyl-4-pyrimidinyl)morpholine](/img/structure/B5528129.png)

![N-(3,5-dimethylphenyl)-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B5528132.png)

![9-(3-fluoro-4-methoxybenzyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5528156.png)

![N-(3-methyl-4-phenyl-1-{[2-(2-thienylmethylene)hydrazino]carbonyl}-1,3-butadien-1-yl)benzamide](/img/structure/B5528163.png)

![3-chloro-1-(2,3-dimethylphenyl)-4-[(2-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5528169.png)

![3-(2-{4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-oxoethyl)pyridine](/img/structure/B5528189.png)

![1-{1-[5-(2-chlorophenyl)-2-furoyl]-3-pyrrolidinyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B5528197.png)